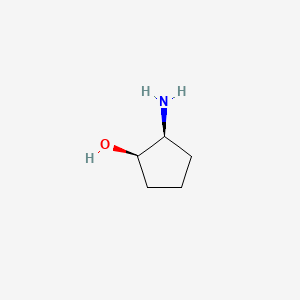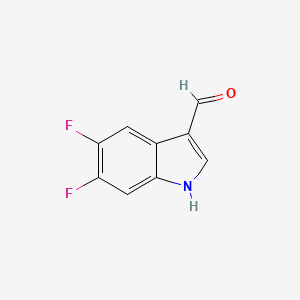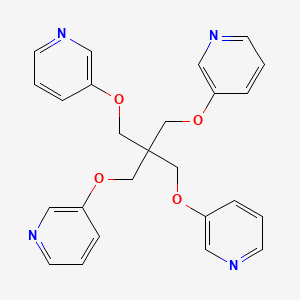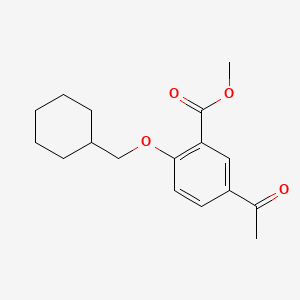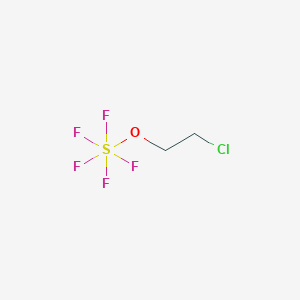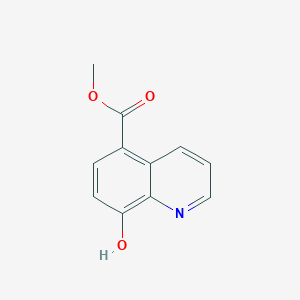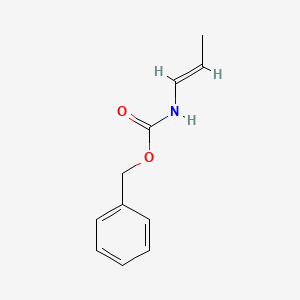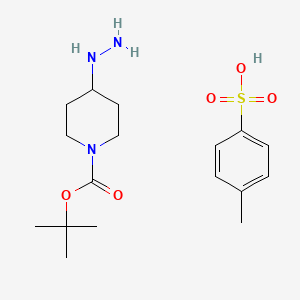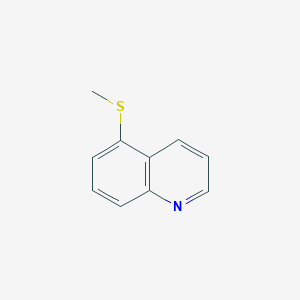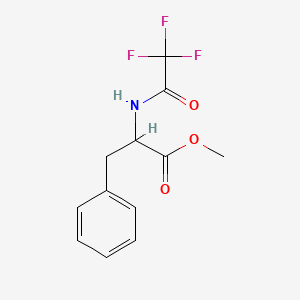![molecular formula C14H22ClNO9 B3120192 [(2R,3S,4R,5R,6S)-3,4,6-triacetyloxy-5-aminooxan-2-yl]methyl acetate CAS No. 26108-75-8](/img/structure/B3120192.png)
[(2R,3S,4R,5R,6S)-3,4,6-triacetyloxy-5-aminooxan-2-yl]methyl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
[(2R,3S,4R,5R,6S)-3,4,6-triacetyloxy-5-aminooxan-2-yl]methyl acetate is a complex organic compound with the molecular formula C16H23NO10 and a molecular weight of 389.357 g/mol . This compound is characterized by its multiple acetyl groups and an amino group attached to an oxane ring, making it a significant molecule in various chemical and biological applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,3S,4R,5R,6S)-3,4,6-triacetyloxy-5-aminooxan-2-yl]methyl acetate typically involves the acetylation of a precursor molecule, such as 2-amino-2-deoxy-D-galactose. The reaction is carried out under acidic conditions using acetic anhydride as the acetylating agent. The process involves multiple steps of protection and deprotection of hydroxyl groups to ensure selective acetylation .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent choice, and reaction time. Continuous flow reactors and automated synthesis systems are often employed to enhance yield and purity while reducing production costs .
化学反応の分析
Types of Reactions
[(2R,3S,4R,5R,6S)-3,4,6-triacetyloxy-5-aminooxan-2-yl]methyl acetate undergoes various chemical reactions, including:
Hydrolysis: The acetyl groups can be hydrolyzed under basic or acidic conditions to yield the corresponding hydroxyl derivatives.
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Substitution: The acetyl groups can be substituted with other acyl groups or functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Sodium hydroxide or hydrochloric acid.
Oxidation: Potassium permanganate or hydrogen peroxide.
Substitution: Acyl chlorides or anhydrides in the presence of a base.
Major Products Formed
Hydrolysis: 2-amino-2-deoxy-D-galactose derivatives.
Oxidation: Nitroso or nitro derivatives.
Substitution: Various acylated derivatives depending on the substituent used.
科学的研究の応用
[(2R,3S,4R,5R,6S)-3,4,6-triacetyloxy-5-aminooxan-2-yl]methyl acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Employed in the study of carbohydrate metabolism and enzyme interactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of glycosylated drugs.
作用機序
The mechanism of action of [(2R,3S,4R,5R,6S)-3,4,6-triacetyloxy-5-aminooxan-2-yl]methyl acetate involves its interaction with specific molecular targets, such as enzymes involved in carbohydrate metabolism. The acetyl groups can be cleaved by esterases, releasing the active aminooxan derivative, which can then participate in various biochemical pathways .
類似化合物との比較
[(2R,3S,4R,5R,6S)-3,4,6-triacetyloxy-5-aminooxan-2-yl]methyl acetate is unique due to its specific stereochemistry and functional groups. Similar compounds include:
2-acetamido-1,3,4,6-tetra-O-acetyl-2-deoxy-β-D-galactopyranose: Differing in the configuration of the amino group.
2-acetamido-1,3,4,6-tetra-O-acetyl-2-deoxy-β-D-glucopyranose: Differing in the sugar moiety.
2-acetamido-1,3,4,6-tetra-O-acetyl-2-deoxy-β-D-mannopyranose: Differing in the stereochemistry of the hydroxyl groups.
These compounds share similar functional groups but differ in their stereochemistry and specific biological activities, highlighting the importance of this compound in research and industrial applications.
特性
CAS番号 |
26108-75-8 |
|---|---|
分子式 |
C14H22ClNO9 |
分子量 |
383.78 g/mol |
IUPAC名 |
[(2R,4R,6S)-3,4,6-triacetyloxy-5-aminooxan-2-yl]methyl acetate;hydrochloride |
InChI |
InChI=1S/C14H21NO9.ClH/c1-6(16)20-5-10-12(21-7(2)17)13(22-8(3)18)11(15)14(24-10)23-9(4)19;/h10-14H,5,15H2,1-4H3;1H/t10-,11?,12?,13-,14-;/m1./s1 |
InChIキー |
BQLUYAHMYOLHBX-JALBKBLRSA-N |
SMILES |
CC(=O)OCC1C(C(C(C(O1)OC(=O)C)N)OC(=O)C)OC(=O)C |
異性体SMILES |
CC(=O)OC[C@@H]1C([C@@H](C([C@@H](O1)OC(=O)C)N)OC(=O)C)OC(=O)C.Cl |
正規SMILES |
CC(=O)OCC1C(C(C(C(O1)OC(=O)C)N)OC(=O)C)OC(=O)C.Cl |
ピクトグラム |
Irritant |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-{[(Propan-2-yl)amino]methyl}phenol](/img/structure/B3120109.png)
